6-formyl-1H-indole-2-carboxylic acid
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Overview
Description
6-Formyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-formyl-1H-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method includes the formylation of indole derivatives using Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the formyl group at the desired position on the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 6-Formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products Formed:
Oxidation: 6-carboxy-1H-indole-2-carboxylic acid.
Reduction: 6-hydroxymethyl-1H-indole-2-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-Formyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-formyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially modulating enzyme activity and receptor binding . The indole ring structure allows for interactions with multiple biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
- 6-Methoxy-1H-indole-2-carboxylic acid
Comparison: 6-Formyl-1H-indole-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the indole ring.
Properties
IUPAC Name |
6-formyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-6-1-2-7-4-9(10(13)14)11-8(7)3-6/h1-5,11H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIQGLSPAUXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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